molecular formula C27H30ClFN4O3 B1265306 2-[3-[[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl]-2-(morpholine-4-carbonyl)indol-1-yl]acetamide

2-[3-[[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl]-2-(morpholine-4-carbonyl)indol-1-yl]acetamide

Cat. No.: B1265306
M. Wt: 513.0 g/mol
InChI Key: YEDOPHDWRSVQOP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods: While specific industrial production methods for NiK-21273 are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: NiK-21273 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the piperidine and morpholine rings. These reactions can be facilitated by various reagents and catalysts under controlled conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving NiK-21273 include halogenating agents, reducing agents, and bases. The reaction conditions often involve organic solvents, moderate temperatures, and inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from the reactions involving NiK-21273 depend on the specific reagents and conditions used. For example, halogenation reactions may introduce additional halogen atoms into the molecule, while reduction reactions may modify the functional groups present .

Scientific Research Applications

Mechanism of Action

NiK-21273 exerts its effects by selectively antagonizing the N/OFQ receptor. This receptor is involved in various physiological processes, including pain modulation, stress response, and motor control. By blocking the receptor, NiK-21273 can modulate these processes and provide therapeutic benefits in conditions such as Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to NiK-21273 include other N/OFQ receptor antagonists such as SB-612111. These compounds share structural similarities and pharmacological profiles but may differ in their potency, selectivity, and therapeutic windows .

Uniqueness of NiK-21273: NiK-21273 is unique in its specific chemical structure, which confers its high selectivity and potency as an N/OFQ receptor antagonist. Its ability to provide both acute and chronic antiparkinsonian effects distinguishes it from other similar compounds .

Properties

Molecular Formula

C27H30ClFN4O3

Molecular Weight

513.0 g/mol

IUPAC Name

2-[3-[[4-(2-chloro-6-fluorophenyl)piperidin-1-yl]methyl]-2-(morpholine-4-carbonyl)indol-1-yl]acetamide

InChI

InChI=1S/C27H30ClFN4O3/c28-21-5-3-6-22(29)25(21)18-8-10-31(11-9-18)16-20-19-4-1-2-7-23(19)33(17-24(30)34)26(20)27(35)32-12-14-36-15-13-32/h1-7,18H,8-17H2,(H2,30,34)

InChI Key

YEDOPHDWRSVQOP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=C(C=CC=C2Cl)F)CC3=C(N(C4=CC=CC=C43)CC(=O)N)C(=O)N5CCOCC5

Synonyms

2-(3-(4-(2-chloro-6-fluoro-phenyl)-piperidin-1-ylmethyl)-2-(morpholine-4-carbonyl)-indol-1-yl)-acetamide
NiK-21273

Origin of Product

United States

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